molecular formula C13H18O B13889183 (S)-cyclohexyl(phenyl)methanol

(S)-cyclohexyl(phenyl)methanol

Cat. No.: B13889183
M. Wt: 190.28 g/mol
InChI Key: QDYKZBKCLHBUHU-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-cyclohexyl(phenyl)methanol is an organic compound that belongs to the class of secondary alcohols. It features a cyclohexyl group and a phenyl group attached to a central carbon atom, which also bears a hydroxyl group. This compound is chiral, meaning it has non-superimposable mirror images, and the (S)-enantiomer refers to the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-cyclohexyl(phenyl)methanol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone, cyclohexyl(phenyl)ketone, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the asymmetric hydrogenation of the ketone using a chiral catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing chiral catalysts and specific reaction conditions to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclohexyl(phenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cyclohexyl(phenyl)ketone.

    Reduction: The compound can be reduced to form cyclohexyl(phenyl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products

    Oxidation: Cyclohexyl(phenyl)ketone.

    Reduction: Cyclohexyl(phenyl)methane.

    Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide, depending on the halogenating agent used.

Scientific Research Applications

(S)-cyclohexyl(phenyl)methanol has various applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (S)-cyclohexyl(phenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

(S)-cyclohexyl(phenyl)methanol can be compared with other similar compounds, such as:

    Cyclohexylmethanol: Lacks the phenyl group, resulting in different chemical and physical properties.

    Phenylmethanol (Benzyl Alcohol): Lacks the cyclohexyl group, leading to different reactivity and applications.

    (S)-1-Phenylethanol: Similar in having a chiral center and a phenyl group, but with an ethyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific combination of a cyclohexyl and a phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

(S)-cyclohexyl(phenyl)methanol

InChI

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m1/s1

InChI Key

QDYKZBKCLHBUHU-CYBMUJFWSA-N

Isomeric SMILES

C1CCC(CC1)[C@@H](C2=CC=CC=C2)O

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.